molecular formula C19H23N3O2 B4561781 N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No.: B4561781
M. Wt: 325.4 g/mol
InChI Key: YJFQKULLHWKFBE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a methoxyphenyl group and a pyrrolidinylmethylphenyl group, which may impart unique chemical and biological properties.

Scientific Research Applications

N-(3-methoxyphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:

    Starting Materials: 3-methoxyaniline, 4-(1-pyrrolidinylmethyl)phenyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The 3-methoxyaniline is added to a solution of 4-(1-pyrrolidinylmethyl)phenyl isocyanate in the solvent. The mixture is heated to reflux and stirred for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and pyrrolidinylmethyl groups could play a role in binding to the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-N’-phenylurea: Lacks the pyrrolidinylmethyl group.

    N-(4-methoxyphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea: Has a methoxy group at a different position.

    N-(3-methoxyphenyl)-N’-[4-(1-piperidinylmethyl)phenyl]urea: Contains a piperidinylmethyl group instead of pyrrolidinylmethyl.

Uniqueness

N-(3-methoxyphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is unique due to the presence of both the methoxyphenyl and pyrrolidinylmethylphenyl groups. These groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-6-4-5-17(13-18)21-19(23)20-16-9-7-15(8-10-16)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFQKULLHWKFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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